2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole
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Overview
Description
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole is a complex organic compound that features a benzodioxine ring, a piperazine ring, and a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole typically involves multiple steps. One common approach is to start with the preparation of the benzodioxine ring, followed by the formation of the piperazine derivative, and finally the coupling with the benzothiazole moiety.
Benzodioxine Ring Formation: The benzodioxine ring can be synthesized via ring-closing metathesis using a nitro-Grela catalyst.
Piperazine Derivative Formation: The piperazine derivative can be synthesized by reacting piperazine with the appropriate carbonyl compound under suitable conditions.
Coupling with Benzothiazole: The final step involves coupling the benzodioxine-piperazine intermediate with the benzothiazole derivative under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its unique structure and potential biological activity.
Material Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound is used in various biological assays to study its effects on different biological pathways.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways . The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler analog with similar structural features but lacking the piperazine and benzothiazole rings.
2,3-Dihydro-1,4-benzodioxine: Another related compound with a similar core structure but different substituents.
Uniqueness
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties not found in simpler analogs .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-2-15-4-3-5-19-20(15)23-22(29-19)25-10-8-24(9-11-25)21(26)16-6-7-17-18(14-16)28-13-12-27-17/h3-7,14H,2,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNOTBHRIPFLBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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